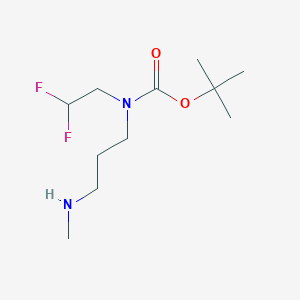

tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate

Description

This compound is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 2,2-difluoroethyl substituent, and a 3-(methylamino)propyl chain. The Boc group is widely used in organic synthesis to protect amines, while the difluoroethyl moiety introduces steric and electronic effects that influence reactivity and pharmacokinetics.

Properties

Molecular Formula |

C11H22F2N2O2 |

|---|---|

Molecular Weight |

252.30 g/mol |

IUPAC Name |

tert-butyl N-(2,2-difluoroethyl)-N-[3-(methylamino)propyl]carbamate |

InChI |

InChI=1S/C11H22F2N2O2/c1-11(2,3)17-10(16)15(8-9(12)13)7-5-6-14-4/h9,14H,5-8H2,1-4H3 |

InChI Key |

IYRHHHPTCLPGFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCNC)CC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and 3-(methylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate has several applications in scientific research:

Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Fluorinated Substituents

a. tert-Butyl (2-(Trifluoromethyl)benzyl)carbamate ()

- Structural Differences : Replaces the 2,2-difluoroethyl group with a trifluoromethylbenzyl moiety.

- NMR data (δ 7.3–7.5 ppm for aromatic protons in 2p) indicates distinct electronic environments compared to the aliphatic difluoroethyl group (δ 3.5–4.0 ppm for CH2CF2) .

b. tert-Butyl (3-(5-(2,5-Difluorophenyl)-thiadiazol-2-yl)propyl)carbamate ()

- Structural Differences : Incorporates a 2,5-difluorophenyl-thiadiazole ring instead of the 2,2-difluoroethyl chain.

- Impact on Properties: The aromatic fluorine atoms increase metabolic stability by resisting oxidative degradation, whereas aliphatic fluorines in the target compound may enhance conformational rigidity .

Analogues with Varied Amine Substituents

a. tert-Butyl [3-(Methylamino)propyl]carbamate Hydrochloride ()

- Structural Differences: Lacks the 2,2-difluoroethyl group, leaving only the Boc-protected methylamino-propyl chain.

- Impact on Properties :

- The absence of fluorination reduces molecular weight (224.73 g/mol vs. ~300 g/mol for the target compound) and logP, improving aqueous solubility but decreasing blood-brain barrier penetration .

- The hydrochloride salt form () enhances stability and crystallinity compared to the free base form of the target compound.

b. tert-Butyl (3-(Prop-2-yn-1-ylamino)propyl)carbamate ()

- Structural Differences: Replaces the methylamino group with a propargylamine moiety.

- Propargylamines are prone to oxidation, whereas methylamino groups offer greater stability under physiological conditions.

a. Antiplasmodial Imidazopyridazine Derivatives ()

- Comparison : Boronic ester-containing carbamates (e.g., tert-butyl (3-(phenylsulfonyl)propyl)carbamate) are used as intermediates in Suzuki-Miyaura couplings.

- Key Differences : The target compound’s difluoroethyl group may hinder cross-coupling reactivity compared to boronic esters but offers resistance to metabolic cleavage .

b. SETD8 Inhibitors ()

- Comparison: Quinazoline-based carbamates (e.g., compound 5) utilize the Boc-protected methylamino-propyl chain for lysine methyltransferase inhibition.

- Key Differences: The target compound’s difluoroethyl group could sterically hinder binding to SETD8’s active site, reducing potency compared to non-fluorinated analogues .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for tert-butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate, and how can reaction yields be optimized?

- Methodology : Use a multi-step approach involving carbamate protection of the amine group (e.g., tert-butyl carbamate) followed by alkylation with 2,2-difluoroethyl bromide. Optimize yields by controlling reaction temperature (20–25°C) and using anhydrous conditions to prevent hydrolysis. Monitor intermediates via TLC or HPLC .

- Key Considerations : Tert-butyl carbamates are sensitive to acidic conditions; ensure neutral pH during synthesis. Fluorinated alkylating agents may require longer reaction times due to reduced nucleophilicity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Use H and F NMR to verify the presence of the difluoroethyl group (characteristic splitting patterns) and tert-butyl moiety (singlet at ~1.4 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, wear a P95 respirator to avoid inhalation of fine particulates .

- Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure. Avoid incompatible materials (e.g., strong acids/bases) to prevent decomposition .

Advanced Research Questions

Q. How does the difluoroethyl group influence the compound’s stability under varying pH conditions?

- Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.

- Monitor degradation via HPLC and identify byproducts using LC-MS.

Q. What computational methods can predict the compound’s binding affinity to biological targets?

- Approach :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes with amine-binding pockets).

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

- Challenges : The tert-butyl group may sterically hinder binding; consider truncation analogs for SAR studies .

Q. How can researchers resolve discrepancies in toxicity data between in vitro and in vivo models?

- Hypothesis Testing :

- In vitro : Use HepG2 cells to assess acute cytotoxicity (MTT assay) and genotoxicity (Ames test).

- In vivo : Conduct rodent studies (OECD 423 guidelines) to evaluate systemic toxicity.

Data Contradiction and Troubleshooting

Q. Why might NMR spectra show unexpected peaks post-synthesis, and how can this be addressed?

- Common Issues :

- Impurities : Residual solvents (e.g., DCM, THF) or unreacted starting materials. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Degradation : Check for moisture exposure during storage; use anhydrous solvents and store under inert gas .

Q. How to interpret conflicting stability data across different SDS sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.